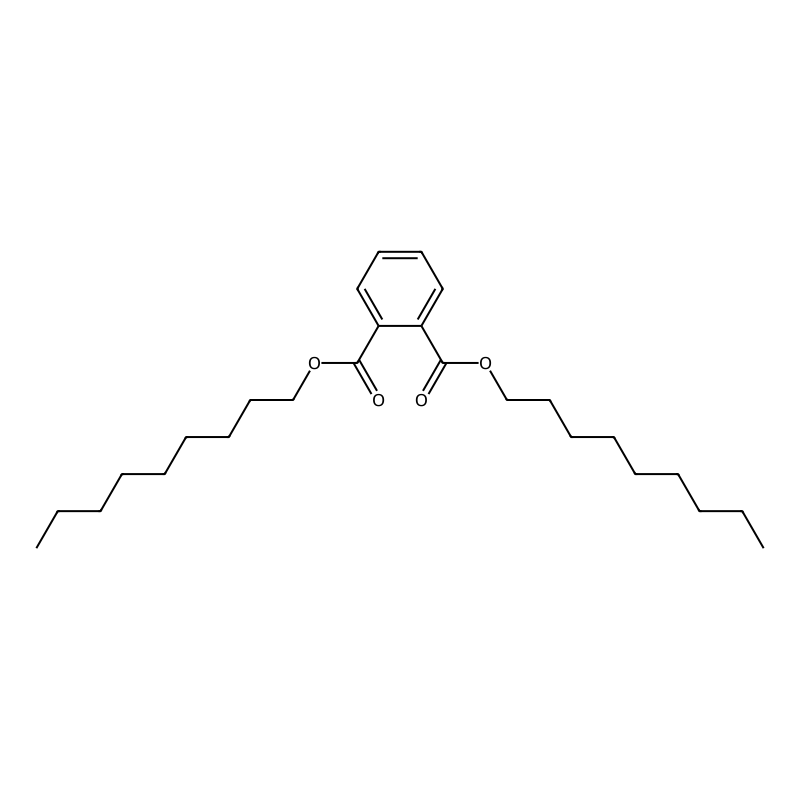

Dinonyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in wate

Synonyms

Canonical SMILES

Stationary Liquid Phase in Chromatography

DNP can be used as a stationary liquid phase in a specific type of chromatography called high-performance liquid chromatography (HPLC) []. HPLC is a technique used to separate and analyze mixtures of components. In this context, DNP acts as a stationary coating inside the column of the HPLC instrument. The sample mixture interacts with the DNP coating and separates based on the varying affinities of the components for the stationary phase and the mobile phase flowing through the column []. DNP offers specific separation characteristics for certain types of analytes, making it a valuable tool for researchers in specific fields.

Research on Environmental Fate and Effects

Due to its presence in some environmental samples, DNP has been the subject of research investigating its environmental fate and effects. Studies have explored its persistence, degradation pathways, and potential ecological impacts [, ]. This research contributes to the understanding of the broader environmental impact of the phthalate group and helps inform risk assessment and management strategies.

Diisononyl phthalate is a complex mixture of isononyl esters of phthalic acid, primarily used as a plasticizer in various industrial and consumer products. Its molecular formula is approximately C26H42O4, and it is classified under the family of phthalates. Unlike a single compound, diisononyl phthalate consists of various branched isomers, predominantly derived from the alcohol isononanol. This mixture can vary in composition, with different ratios of its constituent isomers depending on the manufacturing process and intended application .

DNP, as a plasticizer, interacts with polymer chains in plastics, increasing their flexibility and reducing their stiffness. The exact mechanism involves the DNP molecules interfering with the intermolecular forces between polymer chains, allowing them to slide past each other more easily [].

There is no known specific biological mechanism of action for DNP. However, research is ongoing to understand its potential effects on human health, particularly its endocrine-disrupting properties [].

DNP can pose several safety hazards:

- Toxicity: Studies suggest DNP may have some endocrine-disrupting effects, although the evidence is not conclusive []. More research is needed to determine its potential health risks.

- Environmental Impact: DNP can be released into the environment during its production, use, and disposal. Its effects on ecological systems are not fully understood [].

In addition, diisononyl phthalate can be hydrolyzed in the presence of water to yield phthalic acid and isononanol, although this reaction is relatively slow under normal conditions .

The biological activity of diisononyl phthalate has been a subject of extensive research due to its widespread use and potential health implications. Studies indicate that exposure to environmentally relevant concentrations can disrupt endocrine functions, particularly affecting the endocannabinoid system in aquatic organisms like zebrafish. This disruption may lead to reproductive issues and other adverse effects on development .

In terms of toxicity, diisononyl phthalate exhibits low acute toxicity via oral, dermal, and inhalation routes. It has been shown not to accumulate in biological systems; rather, it is metabolized into monoisononyl phthalate and subsequently excreted primarily through urine .

Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The general synthesis process involves:

- Preparation of Reactants: Phthalic anhydride and isononanol are prepared in appropriate stoichiometric ratios.

- Esterification Reaction: The reactants are mixed under controlled temperature and pressure conditions, often in the presence of a catalyst such as sulfuric acid.

- Purification: The resulting product undergoes purification processes to remove unreacted materials and by-products.

This method allows for the production of various isomeric forms depending on the specific conditions employed during synthesis .

Diisononyl phthalate serves multiple applications across various industries:

- Plasticizer: Primarily used in polyvinyl chloride (PVC) products to enhance flexibility and durability.

- Adhesives and Sealants: Incorporated into formulations to improve adhesion properties.

- Coatings: Used in paints and inks for better flow and application characteristics.

- Toys: Present in children's toys and childcare articles due to its plasticizing properties .

Research on interaction studies involving diisononyl phthalate has highlighted its potential effects on biological systems. Notable findings include:

- Disruption of the endocannabinoid system in aquatic species, leading to altered reproductive behaviors.

- Potential developmental toxicity observed in laboratory settings, particularly concerning liver and kidney effects in rodent studies .

- Minimal skin sensitization potential, indicating low risk for dermal exposure under typical use conditions .

Several compounds share structural similarities with diisononyl phthalate, primarily within the category of phthalates. Here are some notable examples:

| Compound Name | Molecular Formula | Common Uses | Unique Characteristics |

|---|---|---|---|

| Diethyl phthalate | C12H14O4 | Plasticizer, solvent | Lower molecular weight; more volatile |

| Di-n-butyl phthalate | C16H22O4 | Plasticizer for flexible plastics | Higher toxicity profile compared to DINP |

| Diisodecyl phthalate | C26H50O4 | Plasticizer for PVC applications | Larger alkyl groups; different migration limits |

| Dicyclohexyl phthalate | C20H30O4 | Plasticizer for adhesives | More rigid structure; higher melting point |

Diisononyl phthalate's uniqueness lies in its specific branched chain structure that provides enhanced flexibility and lower volatility compared to other similar compounds. This makes it particularly suitable for applications requiring durability without compromising performance under varying environmental conditions .

Atmospheric Photolysis Dynamics

Dinonyl phthalate undergoes rapid photodegradation in the atmosphere, primarily through direct photolysis and reaction with hydroxyl radicals (- OH). Under simulated sunlight, DINP exhibits a photodegradation half-life of 8.5 hours in air, driven by the cleavage of ester bonds and subsequent formation of monoisononyl phthalate [1] [2]. The process is accelerated in the presence of organic solvents such as dichloromethane, where indirect photolysis via chlorine radical adduction reduces the half-life to 3.77 hours [2].

Photolytic degradation follows first-order kinetics, with the rate influenced by solar irradiance and atmospheric composition. In aqueous environments, photodegradation is slower due to light attenuation; half-lives range from 32 days at pH 5 to 36 days at pH 9 in river water [1]. This pH-dependent behavior arises from variations in the solubility of intermediate products, which affect reaction pathways. For example, singlet oxygen-mediated pathways dominate in hydrophobic media, while C–O bond cleavage prevails in aqueous systems [2].

Aquatic Biodegradation Kinetics

In aquatic environments, DINP biodegradation occurs via sequential hydrolysis and microbial action. Under aerobic conditions, primary degradation to monoisononyl phthalate occurs within <1 day in activated sludge systems, followed by complete mineralization to CO2 and H2O over 28 days [4] [6]. Anaerobic biodegradation in sediment microcosms is markedly slower, with half-lives exceeding 200 days due to limited microbial activity and substrate availability [3].

Key factors influencing biodegradation rates include:

- Alkyl chain length: Longer branches impede enzymatic cleavage, reducing degradation rates [3].

- Oxygen availability: Aerobic systems achieve 98% degradation efficiency, whereas anaerobic systems exhibit <50% removal even after extended periods [5] [6].

- Microbial acclimation: Pre-exposed microbial communities enhance degradation kinetics, as evidenced by 5-day half-lives in acclimated shake flask tests [4].

Soil Sorption and Transport Mechanisms

Dinonyl phthalate’s high octanol-water partition coefficient (log Kow = 9.52) and soil adsorption constant (Koc = 6.6 × 10^5) render it immobile in most soils [4] [7]. Sorption is dominated by interactions with organic matter, with >80% of DINP partitioning to sediment in water-sediment microcosms [4]. Transport mechanisms are further limited by its low volatility (Henry’s law constant = 1.2 × 10^−7 atm·m³/mol), which restricts atmospheric re-emission [7].

In agricultural soils, DINP’s persistence is moderated by occasional leaching events during heavy rainfall, though its strong sorption ensures limited vertical mobility. Field studies indicate that <5% of applied DINP migrates beyond the top 10 cm of soil, even in high-permeability substrates [7].

Wastewater Treatment Efficacy

Wastewater treatment plants (WWTPs) exhibit variable DINP removal efficiencies depending on process configuration:

| Treatment Type | DINP Removal Efficiency | Key Mechanisms |

|---|---|---|

| Activated Sludge | 74.5–85.5% | Aerobic biodegradation |

| Anaerobic Digestion | 30–50% | Limited hydrolysis |

| Ozonation | 72.9–97.0% | Radical-mediated oxidation |

Aerobic systems outperform anaerobic ones due to optimized microbial activity, achieving effluent concentrations of 0.38–9.9 μg/L [6]. Advanced treatments like thermal hydrolysis pretreatment paradoxically increase DINP concentrations by disrupting sludge matrices, releasing sorbed fractions [5]. Post-treatment sludge incineration provides near-complete removal (98.4%), mitigating environmental release [6].

| Study Type | Species/Model | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Critical Effect | Reference |

|---|---|---|---|---|---|---|

| Chronic oral toxicity (2-year) | Fischer 344 rats | Liver toxicity (spongiosis hepatis) | 15.0 | 88.0 | Increased liver weight, ALT, AST elevation | Lington et al. 1997 |

| Chronic oral toxicity (2-year) | Fischer 344 rats | Kidney toxicity | 88.0 | 358.0 | Increased kidney weight, tubular changes | Lington et al. 1997 |

| Reproductive toxicity (perinatal) | Pregnant Wistar rats | Anogenital distance reduction | 750.0 | 900.0 | Shortened anogenital distance | Boberg et al. 2011 |

| Reproductive toxicity (perinatal) | Pregnant Wistar rats | Nipple retention | 300.0 | 600.0 | Increased nipple retention in males | Boberg et al. 2011 |

| Developmental toxicity (gestation) | Pregnant Sprague-Dawley rats | Skeletal malformations | 500.0 | 1000.0 | Increased skeletal variations | Hellwig et al. 1997 |

| Acute dermal toxicity (28-day) | Male Balb/c mice | Oxidative stress markers | 0.2 | 20.0 | Increased ROS, MDA levels | Pubmed 32096457 |

| Acute dermal toxicity (28-day) | Male Balb/c mice | Histopathological changes | 2.0 | 20.0 | Liver and kidney histopathology | Pubmed 32096457 |

| Reproductive development | Male rat pups | Multinucleated germ cells | - | 3800.0 | Testicular multinucleated germ cells | Clewell et al. 2013 |

| Reproductive development | Male rat pups | Leydig cell aggregates | 760.0 | 11400.0 | Leydig cell aggregation | Clewell et al. 2013 |

Physical Description

Liquid

Color/Form

XLogP3

Boiling Point

413 °C

Flash Point

420 °F; 215 °C /(method not specified)/

Density

0.972 at 20 °C

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

68648-92-0

68515-45-7

Associated Chemicals

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Plastics product manufacturing

1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester: ACTIVE

Analytic Laboratory Methods

Method: EPA-OSW 8061A; Procedure: gas chromatography with electron capture detection; Analyte: dinonyl phthalate; Matrix: groundwater, leachate, soil, sludge, and sediment; Detection Limit: 0.022 ug/L.

Clinical Laboratory Methods

Dates

Ameliorative effect of 1,2-benzenedicarboxylic acid dinonyl ester against amyloid beta peptide-induced neurotoxicity

Soo Jung Choi, Mi Jeong Kim, Ho Jin Heo, Jae Kyeum Kim, Woo Jin Jun, Hye Kyung Kim, Eun-Ki Kim, Myeong Ok Kim, Hong Yon Cho, Han-Joon Hwang, Young Jun Kim, Dong-Hoon ShinPMID: 19291510 DOI: 10.1080/13506120802676997

Abstract

Amyloid beta peptide (Abeta)-induced oxidative stress may be linked to neurodegenerative disease. Ethanol extracts of Rosa laevigata protected PC12 cells from hydrogen peroxide-induced oxidative stress. (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) reduction assays revealed a significant increase in cell viability when oxidatively stressed PC12 cells were treated with R. laevigata extract. The effect of R. laevigata on oxidative stress-induced cell death was further investigated by lactate dehydrogenase release assays and trypan blue exclusion assays. Administration of 1,2-benzenedicarboxylic acid dinonyl ester from R. laevigata extract to mice infused with Abeta significantly reversed learning and memory impairment in behavioural tests. After behavioural testing, the mice were sacrificed and brains were collected for the examination of lipid peroxidation, catalase activity and acetylcholinesterase (AchE) activity. These results suggest that 1,2-benzenedicarboxylic acid dinonyl ester from R. laevigata extract may be able to reduce Abeta-induced neurotoxicity, possibly by reducing oxidative stress. Therefore, R. laevigata extract may be useful for the prevention of oxidative stress-induced neurodegenerative disorders.[Contents of phthalate in polyvinyl chloride toys]

T Sugita, K Hirayama, R Nino, T Ishibashi, T YamadaPMID: 11383157 DOI: 10.3358/shokueishi.42.48

Abstract

The presence of plasticizers in PVC toys obtained in October 1998 was investigated. Diisononyl phthalate (DINP), di-2-ethylhexyl phthalate (DEHP), di-n-butyl phthalate (DBP), dinonyl phthalate (DNP), diheptyl phthalate (DHP), and di-2-ethylhexyl adipate (DEHA) were detected. The phthalates were found in all of the 68 samples. The principal phthalate found in toys was DINP, which was present in 48 of 68 samples. The DINP content ranged from 15 mg/g to 580 mg/g, and mean content was 308 mg/g. The highest content was found in a pacifier toy. DEHP was present in 20 of 68 samples and the content ranged from 2.0 mg/g to 380 mg/g. The mean content was 162 mg/g. It was found in 60% of domestic toys.Protective effect of Rosa laevigata against amyloid beta peptide-induced oxidative stress

Soo Jung Choi, Mi Jeong Kim, Ho Jin Heo, Hye Kyung Kim, Bumshik Hong, Chang-Ju Kim, Byung-Gee Kim, Dong Hoon ShinPMID: 16690494 DOI: 10.1080/13506120500535636